Product packaging for Methyl 5-amino-4-bromopicolinate(Cat. No.:CAS No. 870100-07-5)

Methyl 5-amino-4-bromopicolinate

Cat. No.: B1454768
CAS No.: 870100-07-5
M. Wt: 231.05 g/mol
InChI Key: BUHGUFLWIGXCIX-UHFFFAOYSA-N
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Description

Significance of Pyridine-2-Carboxylates in Organic and Medicinal Chemistry

Pyridine-2-carboxylates, also known as picolinates, represent a critical subclass of pyridine (B92270) derivatives. The picolinate (B1231196) scaffold is a recurring motif in numerous biologically active molecules and serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. nih.govatamanchemicals.com The arrangement of the carboxylic acid group at the 2-position of the pyridine ring imparts specific electronic and steric properties that are advantageous for various chemical transformations and biological interactions. nih.gov

The versatility of the pyridine ring, which can be readily functionalized, allows for the creation of diverse libraries of compounds with a wide range of pharmacological activities. nih.gov Pyridine carboxylic acid isomers, including picolinic acid, have been instrumental in the development of drugs for treating a multitude of conditions such as tuberculosis, cancer, diabetes, and inflammation. nih.gov The ability of these compounds to act as chelating agents for metal ions is another crucial aspect of their utility in both biological systems and materials science. atamanchemicals.comrsc.org

Structural Context of Methyl 5-amino-4-bromopicolinate within the Picolinate Class

This compound is a distinct molecule within the picolinate family, characterized by the presence of both an amino and a bromo substituent on the pyridine ring. This specific substitution pattern provides a unique set of reactive sites, making it a valuable intermediate for further chemical modifications. The amino group can act as a nucleophile or be transformed into other functional groups, while the bromo substituent offers a handle for cross-coupling reactions, a powerful tool in modern organic synthesis for creating complex molecular architectures.

Below is a data table outlining the key chemical and physical properties of this compound.

PropertyValue
CAS Number 870100-07-5
Molecular Formula C7H7BrN2O2
Molecular Weight 231.05 g/mol
PSA (Polar Surface Area) 65.21000
LogP 1.79410

This data is compiled from various chemical suppliers and databases. chemsrc.comguidechem.combiosynth.com

Current Research Gaps and Future Perspectives for this compound

While the broader class of picolinates has been extensively studied, research specifically focused on this compound is more niche. A significant portion of its current application lies in its use as a building block for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.

A key research gap is the full exploration of the unique reactivity conferred by the dual amino and bromo substituents. A deeper understanding of its reaction kinetics and the development of novel synthetic methodologies centered around this specific scaffold could unlock new avenues for drug discovery and materials science.

Future research will likely focus on several key areas:

Development of Novel Synthetic Routes: While methods for the synthesis of picolinates are established, optimizing the synthesis of this specific substituted picolinate for higher yield and purity remains an area of interest. nih.govnih.govrsc.org

Exploration of Biological Activity: Systematic screening of derivatives synthesized from this compound could reveal novel therapeutic agents with unique mechanisms of action.

Application in Materials Science: The ability of the picolinate scaffold to coordinate with metal ions suggests potential applications in the development of novel catalysts, sensors, and metal-organic frameworks (MOFs). atamanchemicals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrN2O2 B1454768 Methyl 5-amino-4-bromopicolinate CAS No. 870100-07-5

Properties

IUPAC Name

methyl 5-amino-4-bromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)6-2-4(8)5(9)3-10-6/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHGUFLWIGXCIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Iii. Elucidation of Chemical Reactivity and Transformational Pathways of Methyl 5 Amino 4 Bromopicolinate and Its Structural Analogs

Nucleophilic Substitution Reactions on the Bromine Atom

The bromine atom attached to the pyridine (B92270) ring is a key site for synthetic modification through nucleophilic substitution reactions. The electron-withdrawing nature of the pyridine nitrogen and the ester group enhances the electrophilicity of the carbon atom bonded to the bromine, making it susceptible to attack by nucleophiles.

A variety of nucleophiles can be employed to displace the bromide in compounds structurally similar to methyl 5-amino-4-bromopicolinate. These include amines, alkoxides, and thiolates, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. The selectivity of these reactions is often dependent on the reaction conditions, such as the choice of solvent, temperature, and the nature of the catalyst, if any. For instance, in the synthesis of N-substituted pyridones and 2-substituted pyridines, the choice between aniline (B41778) and phenylmethanamine as the nucleophile can dictate the reaction pathway. nih.gov Aniline and other aliphatic amines tend to attack one position, while phenylmethanamine and related compounds favor another, showcasing the nuanced selectivity achievable with different nucleophiles. nih.gov

In multi-substituted pyridine rings, the position of substitution is governed by the electronic and steric effects of the existing substituents. The amino and ester groups in this compound exert a directing influence on incoming nucleophiles. The amino group, being an activating group, can enhance the reactivity of the ring towards electrophilic substitution, but its electronic influence is also felt in nucleophilic substitution reactions. Conversely, the ester group is an electron-withdrawing group and deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution, particularly at the positions ortho and para to it.

Studies on substituted pyridines have shown that the regioselectivity of reactions like deprotometalation is influenced by the electronic properties of the substituents. researchgate.net For example, methoxy (B1213986) and fluoro groups direct metalation to specific positions based on their electronic and coordinating effects. researchgate.net In the context of this compound, the interplay between the amino and ester groups, along with the bromine atom, creates a complex reactivity landscape where chemo- and regioselectivity are critical considerations for synthetic transformations. For instance, in the synthesis of multi-substituted pyridines from ylidenemalononitriles, mild, solvent-free conditions can lead to specific substitution patterns. rsc.org

Reactions Involving the Amino Functionality

The amino group on the pyridine ring is a versatile handle for a wide array of chemical transformations, including derivatization and redox reactions.

The primary amino group of this compound can readily undergo acylation, alkylation, and arylation reactions. These transformations are fundamental in peptide synthesis and the development of pharmacologically active molecules.

Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional moieties. Pyridine itself can be acylated with an acyl chloride to form a reactive N-acyl pyridinium (B92312) salt. youtube.com

Alkylation: Alkylation of the amino group can be achieved with alkyl halides. This introduces alkyl substituents onto the nitrogen atom, altering the steric and electronic properties of the molecule.

Arylation: The amino group can also undergo arylation, for example, through Buchwald-Hartwig amination, to form N-aryl derivatives.

These derivatization reactions are crucial for creating libraries of compounds for screening purposes and for fine-tuning the properties of a lead molecule in drug discovery. Various derivatization reagents and methods, such as those using o-phthalaldehyde (B127526) (OPA) or fluorenylmethyloxycarbonyl chloride (FMOC), are employed for the analysis of amino acids and can be adapted for aminopyridine derivatives. nih.govshimadzu.com

Table 1: Common Derivatization Reactions of the Amino Group

Reaction TypeReagent ExampleProduct Type
AcylationAcetyl ChlorideN-acetyl-5-amino-4-bromopicolinate
AlkylationMethyl IodideN-methyl-5-amino-4-bromopicolinate
ArylationPhenylboronic AcidN-phenyl-5-amino-4-bromopicolinate

The amino group in aminopyridines can undergo both oxidation and reduction, although these reactions are often more complex than simple derivatizations.

Oxidation: Oxidation of the amino group can lead to various products, including nitroso, nitro, or even N-oxide derivatives. For instance, 2-aminopyridine (B139424) can be oxidized to a reactive nitroso species, though it is generally considered more stable to oxidation than aniline. nih.gov The oxidation of pyridine with peroxy acids can yield a stable pyridine N-oxide. youtube.com The synthesis of 4-amino-3-nitropyridine (B158700) involves the nitration of 4-aminopyridine (B3432731), where the amino group directs the substitution. cdnsciencepub.com

Reduction: While the amino group itself is already in a reduced state, reactions that lead to the reduction of the pyridine ring are possible. More commonly, other functional groups on the ring might be reduced in the presence of the amino group. For example, 3-aminopyridine (B143674) can be prepared by the reduction of 3-nitropyridine. orgsyn.org

The reaction of 4-aminopyridine with bromine can lead to a peculiar bromination-dimerization process, highlighting the complex reactivity of the amino group in the presence of oxidizing agents. acs.org

Transformations at the Ester Moiety

The methyl ester group of this compound provides another avenue for chemical modification.

The most common transformation of the ester group is its hydrolysis to the corresponding carboxylic acid. This is typically achieved under acidic or basic conditions. The resulting carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation or conversion to other functional groups. For instance, pyridine-2,6-dicarboxylic acid esters can form complexes with metals, and their hydrolysis can lead to different coordination compounds. researchgate.net

The ester can also be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride. This transformation provides access to a different class of derivatives with altered physical and biological properties. Additionally, the ester can potentially undergo transesterification in the presence of another alcohol under appropriate catalytic conditions.

The reactivity of the ester can be influenced by the other substituents on the pyridine ring. The electron-withdrawing nature of the bromine and the pyridine nitrogen can affect the ease of hydrolysis and other transformations at the ester position.

Hydrolysis to Carboxylic Acids and Formation of Amide Derivatives

The ester and amino functionalities of this compound are key sites for hydrolysis and amidation reactions, respectively. These transformations are fundamental for modifying the core structure and introducing further diversity.

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 5-amino-4-bromopicolinic acid, under either acidic or basic conditions. This reaction is a standard transformation for esters and is crucial for subsequent reactions, such as amide bond formation, that require a carboxylic acid moiety. While specific studies on the hydrolysis of this compound are not prevalent in the literature, the general principles of ester hydrolysis are well-established and applicable. For instance, the hydrolysis of related picolinates is a known process.

The presence of the amino group allows for the direct formation of amide derivatives through coupling with carboxylic acids. This reaction is one of the most important in medicinal chemistry for the construction of complex molecules. hepatochem.com A variety of coupling reagents can be employed to facilitate this transformation, including carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) often in the presence of additives like HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine). hepatochem.comnih.gov

Alternatively, the carboxylic acid obtained from the hydrolysis of this compound can be activated, for example, by conversion to an acid chloride, which then readily reacts with a wide range of amines to form the corresponding amide derivatives. researchgate.net The reactivity of the amino group can also be utilized in reactions with acylating agents to form amides. For instance, the reaction of the related 5-bromo-2-methylpyridin-3-amine (B1289001) with acetic anhydride (B1165640) yields the corresponding acetamide. mdpi.com

Table 1: Examples of Amide Formation with Analogs of this compound

Starting Material AnalogueReagents and ConditionsProductYieldReference
Boc-prolineBiphenylamine, EDC, HOBt, DIPEAAmide derivative75% nih.gov
5-bromo-2-methylpyridin-3-amineAcetic anhydride, H₂SO₄ (cat.), Acetonitrile, 60°CN-[5-Bromo-2-methylpyridine-3-yl]acetamideNot specified mdpi.com
Carboxylic AcidsAmines, Acetylene, Ru-catalystAmidesGood to excellent nih.gov

This table presents data for analogous reactions and is intended to illustrate the expected reactivity.

Transesterification Processes and Related Modifications

Transesterification, the conversion of one ester to another, is a valuable reaction for modifying the ester group of this compound. This process can be catalyzed by either acids or bases and is typically driven to completion by using a large excess of the new alcohol. wikipedia.orgmasterorganicchemistry.com For example, reacting the methyl ester with ethanol (B145695) in the presence of an acid or base catalyst would yield Ethyl 5-amino-4-bromopicolinate.

This reaction is particularly useful for introducing different alkyl or aryl groups to the ester functionality, which can modulate the compound's physical and chemical properties. While specific examples for this compound are scarce, the transesterification of fatty acid methyl esters to picolinyl esters is a documented process, highlighting the feasibility of such transformations on picolinate (B1231196) systems. researchgate.netresearchgate.net The reaction typically involves heating the methyl ester with the desired alcohol in the presence of a catalyst.

Table 2: General Conditions for Transesterification

Reaction TypeCatalystGeneral ConditionsProduct TypeReference
Acid-catalyzedH₂SO₄, HClExcess of new alcohol, heatNew ester wikipedia.orgmasterorganicchemistry.com
Base-catalyzedNaOR, KORExcess of new alcohol, heatNew ester wikipedia.orgmasterorganicchemistry.com
Enzyme-catalyzedLipasesMild conditionsNew ester wikipedia.org

This table provides a general overview of transesterification conditions applicable to ester-containing compounds.

Synthetic Utility of Reactivity for Building Complex Molecular Architectures

The diverse reactivity of this compound makes it a valuable scaffold for the construction of more complex molecules, particularly through sequential reactions that build upon its core structure.

Strategic Application in Tandem and Domino Reaction Sequences

Tandem and domino reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to synthesizing complex molecules from simple precursors. acs.orgnih.gov The functional groups of this compound are well-suited for incorporation into such reaction cascades.

While direct examples involving this compound in tandem or domino reactions are not readily found in the literature, the reactivity of its constituent parts suggests potential applications. For instance, the bromo- and amino-substituents on the pyridine ring could participate in domino sequences involving an initial cross-coupling reaction at the bromine site, followed by an intramolecular cyclization involving the amino group or a substituent introduced via the coupling reaction.

The development of domino reactions for the synthesis of substituted picolinates from simpler starting materials has been reported, showcasing the utility of such strategies in building this class of compounds. acs.org For example, a domino reaction of cyclic sulfamidate imines with β,γ-unsaturated α-ketocarbonyls has been developed for the rapid construction of densely functionalized picolinates. acs.org Similarly, copper-catalyzed domino reactions of enaminones with 2-bromo- or 2-iodobenzaldehydes have been used to synthesize quinoline (B57606) derivatives, a reaction pathway that could conceptually be adapted for related heterocyclic systems. rsc.org

The strategic application of the reactivity of the bromine atom in palladium-catalyzed cross-coupling reactions, followed by transformations of the amino and ester groups, would constitute a powerful approach to complex molecular architectures in a sequential, and potentially tandem, fashion.

Iv. Strategic Applications of Methyl 5 Amino 4 Bromopicolinate As a Versatile Chemical Building Block and Scaffold

Role as a Precursor in the Synthesis of Complex Organic Molecules

The unique arrangement of functional groups on the Methyl 5-amino-4-bromopicolinate ring allows chemists to perform sequential and selective reactions. The amino group can be acylated, alkylated, or transformed into other functionalities, while the bromine atom is amenable to various cross-coupling reactions. The methyl ester provides a handle for hydrolysis and subsequent amide bond formation, making the compound a linchpin in multi-step synthetic sequences.

This compound serves as a key starting material or intermediate in the synthesis of a wide array of biologically active heterocyclic compounds. The picolinate (B1231196) core is a common feature in many bioactive molecules, and this building block provides a direct route to novel analogues. For example, related chloropicolinate structures have been used to synthesize series of amides, ureas, and thioureas that were subsequently tested for their in vitro antimycobacterial activity against Mycobacterium tuberculosis. chemicalbook.com In these syntheses, the core picolinate structure is coupled with different acid chlorides or urea (B33335) moieties to create a library of potential drug candidates. chemicalbook.com

Similarly, the general scaffold of substituted pyridines is integral to the development of enzyme inhibitors. Research into telomerase inhibitors has led to the synthesis of novel tetrahydropyrazolo[1,5-d] nih.govgoogle.comoxazepine derivatives, which have shown potent inhibitory activity. biosynth.com Furthermore, the pyrimidine (B1678525) core, often accessed through pyridine (B92270) precursors, is central to the design of new Epidermal Growth Factor Receptor (EGFR) inhibitors for antitumor applications. chemsrc.com The synthesis of these complex molecules often involves building upon a core heterocyclic structure, a role for which this compound is well-suited.

Table 1: Examples of Biologically Active Molecules Derived from Picolinate Scaffolds

Compound ClassTarget/ApplicationSynthetic Approach
Chloropicolinate Amides/UreasAntitubercular Agents (M. tuberculosis)Coupling of a picolinate core with various acid chlorides and urea moieties. chemicalbook.com
Tetrahydropyrazolo-oxazepinesAnticancer (Telomerase Inhibitors)Multi-step synthesis to construct fused heterocyclic systems. biosynth.com
TrifluoromethylpyrimidinesAnticancer (EGFR Inhibitors)Building the pyrimidine ring system and functionalizing it based on a core structure. chemsrc.com

In the context of drug discovery, synthetic strategies are crucial for generating molecular diversity. This compound is an ideal starting point for divergent synthesis. In a divergent approach, a single, common intermediate with multiple reaction sites is used to produce a large library of structurally related compounds. Each compound in the library can then be screened for biological activity. The synthesis of various chloropicolinate amides and ureas from a single precursor to find antitubercular leads is a practical example of this strategy. chemicalbook.com This method allows for the rapid exploration of the structure-activity relationship (SAR) around the picolinate core.

Contribution to Pharmaceutical and Agrochemical Development

The inherent structural features of this compound make it a valuable scaffold for developing new active ingredients in both the pharmaceutical and agrochemical sectors. A scaffold is a core molecular structure upon which various functional groups can be built to optimize biological activity and pharmacokinetic properties.

Rational drug design and lead optimization are critical phases in the drug discovery pipeline, aiming to refine a promising compound (a "lead") into a viable drug candidate with improved efficacy, selectivity, and safety. nih.gov This iterative process involves making systematic chemical modifications to the lead structure to understand and enhance its interaction with a biological target. nih.govgoogle.com

This compound provides a robust scaffold for such endeavors. Its pyridine core is a privileged structure in medicinal chemistry, and the attached functional groups offer clear points for modification. Chemists can systematically alter the molecule—for instance, by performing Suzuki or Sonogashira coupling at the bromine position, acylating the amine, and modifying the ester—to fine-tune its properties. This allows for a deep exploration of the SAR, a fundamental aspect of lead optimization. The development of novel inhibitors against targets like M. tuberculosis and various cancers often relies on using such versatile scaffolds to build libraries of compounds for screening and subsequent optimization. chemicalbook.combiosynth.comchemsrc.com

The picolinate structure is not only significant in pharmaceuticals but is also a cornerstone of the agrochemical industry, particularly in the development of herbicides. Picolinic acid and its derivatives are a well-established class of synthetic auxin herbicides, which include commercial products like picloram (B1677784) and clopyralid.

Research is ongoing to discover new herbicides with improved efficacy, a broader spectrum of activity, and better safety profiles for crops. nih.gov In this context, the picolinate scaffold is used as a template for designing new molecules. For example, novel 3-chloro-6-pyrazolyl-picolinate derivatives have been synthesized and shown to have potent herbicidal activity, with some candidates demonstrating stronger binding to the target receptor (AFB5) than existing commercial herbicides. nih.gov Similarly, other research has focused on modifying the picolinic acid skeleton to create compounds that are safe for crops like corn, wheat, and sorghum while effectively controlling weeds. Beyond herbicides, related picolinamide (B142947) structures have also been investigated for their potential use as fungicides, offering protection against a range of agriculturally relevant fungi. google.com

Table 2: Examples of Picolinate-Based Agrochemicals

Agrochemical ClassTarget/Mode of ActionDevelopment Strategy
HerbicidesSynthetic Auxins (e.g., binding to AFB5 receptor)Modification of the picolinate core to create novel derivatives with enhanced activity and crop safety. nih.gov
FungicidesBroad-spectrum activityDevelopment of picolinamide compounds for protection against ascomycetes, basidiomycetes, and oomycetes. google.com

Utilization in Specialized Chemical Production

Outside of direct synthesis for screening, this compound is a key building block in the specialized production of high-value chemical entities. Its primary documented use is as a commercially available intermediate for research and development in the pharmaceutical and agrochemical industries. nih.gov The production of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals often requires multi-step syntheses starting from well-defined, functionalized building blocks. The availability of intermediates like this compound facilitates these complex manufacturing processes, making it a valuable component in the supply chain for specialized, high-value chemicals.

Development of Advanced Dyes, Pigments, and Functional Materials from Picolinate Derivatives

Picolinate derivatives are integral to the development of advanced functional materials, most notably in the field of photovoltaics. Their inherent electronic properties and ability to coordinate with other elements make them ideal candidates for use in applications such as dye-sensitized solar cells (DSSCs). researchgate.netatlantis-press.com DSSCs are a type of photovoltaic device that uses a sensitizer (B1316253) dye adsorbed onto a wide-bandgap semiconductor to convert solar energy into electrical energy. atlantis-press.comresearchgate.net

The effectiveness of a DSSC is highly dependent on the properties of the sensitizer dye, which must absorb light efficiently and inject electrons into the semiconductor's conduction band. Picolinic acid and its derivatives can act as effective anchoring groups, binding the dye molecule to the semiconductor surface, which is often composed of titanium dioxide (TiO2). researchgate.netatlantis-press.com

This compound serves as a valuable precursor for sophisticated dyes. The reactive sites on the molecule allow for the attachment of various chromophoric and auxochromic groups to tailor the light-harvesting properties of the final dye molecule. For instance, the amino group can be diazotized and coupled or used in condensation reactions to build larger conjugated systems. The bromine atom provides a site for cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) to introduce complex aromatic or acetylenic moieties, extending the dye's absorption spectrum. Such modifications are crucial for creating multichromophoric systems that can enhance power conversion efficiency. nih.gov Research has shown that modifying DSSC structures with various organic dyes, such as phenothiazine (B1677639) derivatives, can significantly impact photovoltaic performance. researchgate.net The strategic functionalization of the picolinate core is key to optimizing these advanced materials.

Table 1: Examples of Compound Classes Used in Functional Materials

Compound ClassApplicationRole of Picolinate-like Structure
Phenothiazine DyesDye-Sensitized Solar Cells (DSSCs)Anchoring dye to semiconductor; part of the conjugated system. researchgate.net
Multichromophoric DyadsSupramolecular Light-HarvestingLinking different light-absorbing units. nih.gov
Natural Pigments (e.g., Anthocyanins)Dye-Sensitized Solar Cells (DSSCs)Light-absorbing sensitizer with anchoring carboxyl groups. researchgate.net
Zinc-Phthalocyanine···PeryleneimideDye-Sensitized Solar Cells (DSSCs)High-efficiency light-to-energy conversion. nih.gov

Synthesis of Ligands for Metal Complexes with Diverse Research Applications

A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. youtube.com The field of coordination chemistry is vast, with applications ranging from catalysis to medicinal chemistry. google.commdpi.com The design and synthesis of new ligands are crucial for developing novel metal complexes with specific electronic, magnetic, and reactive properties. csic.es

Picolinate-based molecules are excellent candidates for ligand synthesis due to the coordinating ability of the pyridine ring nitrogen and other functional groups. This compound, in particular, possesses multiple potential coordination sites. The pyridine nitrogen and the nitrogen of the 5-amino group can act as a bidentate chelate, forming a stable five-membered ring with a metal ion. This bidentate N,N-donor arrangement is a common motif in coordination chemistry. nih.gov

Furthermore, the ester and bromo substituents can be chemically transformed to create more complex, polydentate ligands. For example, hydrolysis of the methyl ester to a carboxylate provides a new oxygen donor site, while substitution of the bromine atom can introduce additional coordinating groups. This allows for the synthesis of ligands that can form stable complexes with a wide variety of transition metals, including copper(II), zinc(II), nickel(II), palladium(II), and platinum(II). google.commdpi.comnih.gov The resulting metal complexes have potential uses as catalysts in organic reactions or as active agents in medicinal chemistry research. google.commdpi.com The synthesis of transition metal complexes with amino acid-based ligands has been explored for their potential as antimicrobial and anti-cancer agents, highlighting the importance of amino-functionalized scaffolds in developing new therapeutic compounds. google.com

Table 2: Potential Ligand and Complex Characteristics

Ligand Donor AtomsPotential Metal IonsPossible Complex GeometryResearch Area
Pyridine-N, Amino-NCu(II), Zn(II), Ni(II)Square Planar, Tetrahedral nih.govCatalysis, Materials csic.es
Pyridine-N, Carboxylate-O, Amino-NPd(II), Pt(II)Square Planar, Octahedral google.comMedicinal Chemistry google.commdpi.com
Pyridine-N, Amino-N (modified)Ir(III), Rh(III), Ru(II)"Piano Stool", Octahedral google.comCatalysis, Antimicrobials google.com

Vi. Advanced Spectroscopic Characterization Techniques for Picolinate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Multidimensional) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing precise information about the chemical environment of magnetically active nuclei. For Methyl 5-amino-4-bromopicolinate, ¹H and ¹³C NMR would be fundamental in confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent protons in the molecule. Based on data from structurally similar compounds, such as 2-amino-6-methylpyridine, the aromatic protons on the pyridine (B92270) ring would appear as distinct signals. chemicalbook.com The amino group protons (–NH₂) would likely present as a broad singlet, and the methyl ester protons (–OCH₃) would be a sharp singlet, typically in the upfield region of the spectrum. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring—the bromine atom, the amino group, and the methyl carboxylate group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a separate resonance. The chemical shifts of the carbon atoms in the pyridine ring are particularly informative for confirming the substitution pattern. libretexts.org The carbonyl carbon of the ester group is expected to have a characteristic downfield chemical shift, typically in the range of 160-180 ppm. libretexts.orgresearchgate.net The carbon of the methyl group will appear significantly upfield.

Multidimensional NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons, respectively. A COSY spectrum would reveal the coupling between adjacent aromatic protons, while an HSQC spectrum would correlate each proton with its directly attached carbon atom, providing unambiguous assignment of the NMR signals.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine-H3~7.5-8.0~110-120
Pyridine-H6~8.0-8.5~145-155
-NH₂~4.0-6.0 (broad)-
-OCH₃~3.8-4.0~50-55
Pyridine-C2-~155-165
Pyridine-C4-~115-125
Pyridine-C5-~135-145
C=O-~165-170

Note: The predicted chemical shifts are estimates based on general principles and data from analogous compounds. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₇BrN₂O₂), HRMS would provide a high-accuracy mass measurement, confirming its molecular formula.

Molecular Ion Peak: In an HRMS spectrum, the molecule would be detected as a protonated species, [M+H]⁺, or other adducts. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 isotopic cluster for the molecular ion peak, which is a definitive indicator of the presence of a single bromine atom.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments on the molecular ion would induce fragmentation, providing valuable structural information. The fragmentation pattern of picolinate (B1231196) derivatives often involves characteristic losses. nih.gov For this compound, expected fragmentation pathways could include the loss of the methoxy (B1213986) group (•OCH₃) from the ester, the loss of carbon monoxide (CO) from the ester functionality, and cleavage of the C-Br bond. The study of these fragmentation patterns helps to piece together the structure of the molecule. nih.govnih.gov

Interactive Data Table: Expected HRMS Data for this compound

IonCalculated m/z (for ⁷⁹Br)Calculated m/z (for ⁸¹Br)Interpretation
[M+H]⁺230.9767232.9747Molecular Ion
[M-OCH₃]⁺199.9506201.9486Loss of methoxy radical
[M-CO-OCH₃]⁺171.9557173.9537Subsequent loss of CO
[C₆H₅N₂O₂]⁺151.0346-Loss of Br radical

Note: The m/z values are calculated based on the monoisotopic masses of the elements.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. youtube.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ester group is expected to be a strong band around 1720-1740 cm⁻¹. pressbooks.pub The C-N stretching of the aromatic amine and the C-Br stretching would also be present at their characteristic frequencies. The aromatic C-H and C=C stretching vibrations of the pyridine ring would be observed in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. youtube.com For this compound, the symmetric breathing mode of the pyridine ring would likely give a strong Raman signal. The C-Br bond, being relatively non-polar, may also show a more intense Raman band compared to its IR absorption. The principle of mutual exclusion, which applies to molecules with a center of symmetry, states that vibrations that are Raman active are IR inactive, and vice versa. youtube.com While this compound does not have a center of symmetry, the complementary nature of IR and Raman would still provide a more complete vibrational analysis. youtube.com

Interactive Data Table: Characteristic IR and Raman Frequencies for this compound

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
-NH₂N-H Stretch3300-3500 (two bands)Weak
C=O (Ester)C=O Stretch1720-1740 (strong)Moderate
Pyridine RingC=C/C=N Stretch1400-1600Strong
Pyridine RingRing BreathingWeak/ModerateStrong
C-O (Ester)C-O Stretch1200-1300Moderate
C-BrC-Br Stretch500-650Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is often used to assess purity and concentration.

Electronic Transitions: The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions within the substituted pyridine ring. youtube.com Aromatic compounds typically exhibit strong absorptions in the UV region. youtube.com The presence of the amino group (an auxochrome) and the bromine atom will influence the position and intensity of these absorption maxima (λ_max). Aromatic amines generally show characteristic absorption bands that can be analyzed. researchgate.net

Purity Assessment: UV-Vis spectroscopy can be a straightforward method to assess the purity of a sample. The presence of impurities with significant UV absorbance would lead to changes in the shape of the spectrum or the appearance of additional absorption bands. By establishing a reference spectrum for the pure compound, UV-Vis can be used for quality control purposes.

Interactive Data Table: Expected UV-Vis Absorption for this compound

Transition TypeExpected Wavelength Range (nm)Molar Absorptivity (ε)
π → π200-280High
n → π>280Low

Note: The exact λ_max and molar absorptivity values are dependent on the solvent used.

Vii. Translational Research and Future Perspectives for Methyl 5 Amino 4 Bromopicolinate

Emerging Synthetic Methodologies for Enhanced Efficiency, Selectivity, and Sustainability

The synthesis of polysubstituted picolinates like Methyl 5-amino-4-bromopicolinate is an area of active research, with a continuous drive towards methodologies that offer improved efficiency, selectivity, and sustainability.

Recent advancements have explored novel catalytic systems to facilitate the construction of the picolinate (B1231196) core. For instance, the use of a nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, has been reported for the synthesis of picolinate derivatives at ambient temperatures through a multi-component reaction. rsc.org This approach highlights the growing trend of employing advanced materials to promote more sustainable and efficient chemical transformations.

Furthermore, the selective introduction of functional groups, a key challenge in the synthesis of complex molecules, is being addressed through innovative strategies. Reductive halogenation techniques, for example, enable the selective synthesis of unsymmetrical α-haloketones, which are valuable precursors for heterocyclic compounds. organic-chemistry.org Such methods, which can be metal-free and scalable, offer a powerful tool for the precise construction of substituted scaffolds like that of this compound.

The development of sustainable synthetic routes is another crucial aspect. Research into the use of biobased monomers derived from sustainable sources like methyl levulinate for the synthesis of polymers showcases a move towards greener chemistry. rsc.org While not directly applied to this compound, these principles of utilizing renewable feedstocks are increasingly influencing the design of synthetic pathways for complex molecules. Similarly, the development of catalytic methods for Si–N bond formation as a sustainable alternative to traditional aminosilane (B1250345) synthesis points towards a broader trend of minimizing waste and hazardous reagents in chemical synthesis. rsc.org

The table below summarizes some emerging synthetic strategies relevant to the synthesis of substituted picolinates:

Synthetic StrategyKey FeaturesPotential Advantages
Nanoporous Heterogeneous Catalysis Utilizes catalysts like UiO-66(Zr)-N(CH2PO3H2)2. rsc.orgAmbient temperature reactions, potential for reusability. rsc.org
Reductive Halogenation Employs catalysts like triphenylphosphine (B44618) oxide for selective halogenation. organic-chemistry.orgHigh efficiency, scalability, metal-free options. organic-chemistry.org
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reactions. organic-chemistry.orgReduced reaction times, improved yields. organic-chemistry.org
Flow Chemistry Continuous processing of reagents in a reactor.Enhanced control over reaction parameters, improved safety and scalability.
Biocatalysis Employs enzymes to catalyze specific reactions.High selectivity, mild reaction conditions, environmentally friendly.

Exploration of Novel Biological Activities and Therapeutic Applications through Scaffold Derivatization and Structure-Activity Relationship Studies

The picolinate scaffold is a well-established pharmacophore present in numerous biologically active compounds. The specific substitution pattern of this compound provides a unique starting point for the exploration of novel biological activities through derivatization and detailed structure-activity relationship (SAR) studies.

The amino group at the 5-position and the bromine atom at the 4-position are particularly amenable to a wide range of chemical modifications. The amino group can be acylated, alkylated, or transformed into other functional groups, while the bromine atom can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce diverse aryl, heteroaryl, or alkyl substituents.

For example, a study on the synthesis of chloropicolinate amides and urea (B33335) derivatives as potential inhibitors for Mycobacterium tuberculosis demonstrated how modifications of a related picolinate scaffold can lead to compounds with significant biological activity. nih.gov In this research, the amino group of a chloropicolinate derivative was coupled with different acid chlorides to generate a library of compounds, some of which exhibited promising minimum inhibitory concentration (MIC) values. nih.gov

The systematic exploration of these derivatization possibilities allows for the generation of focused chemical libraries. Subsequent biological screening of these libraries can uncover novel therapeutic applications and provide valuable data for establishing robust SAR models. These models, in turn, can guide the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.

The following table outlines potential derivatization strategies for this compound and their potential impact on biological activity:

Derivatization SiteReaction TypePotential Functional Groups IntroducedPotential Therapeutic Areas
5-Amino Group AcylationAmides, CarbamatesAnticancer, Anti-infective, Anti-inflammatory
Reductive AminationSecondary/Tertiary AminesCNS disorders, Cardiovascular diseases
Diazotization/Sandmeyer ReactionHalogens, Cyano, HydroxylBroad-spectrum
4-Bromo Position Suzuki CouplingAryl, Heteroaryl groupsKinase inhibitors, GPCR modulators
Sonogashira CouplingAlkynyl groupsAntiviral, Anticancer
Buchwald-Hartwig AminationSubstituted aminesVarious
Ester Group HydrolysisCarboxylic acidImproved solubility, pro-drug strategies
AmidationAmidesModulated activity and ADME properties

Integration with High-Throughput Screening and Combinatorial Chemistry for Chemical Library Generation

The structural attributes of this compound make it an ideal building block for combinatorial chemistry and high-throughput screening (HTS) campaigns. Its defined points of diversification—the amino and bromo functionalities—allow for the systematic and rapid generation of large and diverse chemical libraries.

The principles of combinatorial synthesis, where a common core is reacted with a set of diverse building blocks, can be readily applied to this scaffold. For instance, using a split-and-pool strategy, the amino group could be reacted with a library of carboxylic acids or isocyanates, followed by a parallel Suzuki coupling at the bromo position with a library of boronic acids. This approach can generate thousands of unique compounds in a short period.

These generated libraries can then be subjected to HTS to identify "hits"—compounds that exhibit a desired biological activity against a specific target. The modular nature of the synthesis allows for the rapid resynthesis and further optimization of these initial hits.

The development of microwave-assisted synthetic protocols has further accelerated the process of library generation, enabling the rapid synthesis of diverse isoquinoline (B145761) derivatives, a related heterocyclic scaffold. organic-chemistry.org The application of such technologies to the synthesis of picolinate libraries would significantly enhance the efficiency of the drug discovery process.

Advanced Mechanistic Studies on Chemical Transformations and Biological Interactions of Picolinate Scaffolds

A deeper understanding of the chemical reactivity and biological interactions of picolinate scaffolds is crucial for the rational design of new molecules with desired properties. Advanced mechanistic studies, employing both experimental and computational techniques, can provide invaluable insights.

Mechanistic studies on the synthesis of picolinates, such as the investigation of the anomeric effect in cooperative vinylogous anomeric-based oxidation, can lead to the development of more efficient and selective synthetic methods. rsc.org Similarly, understanding the transition states and intermediates in reactions like reductive halogenation can enable better control over the reaction outcome. organic-chemistry.org

On the biological front, techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling can elucidate the binding modes of picolinate-based inhibitors with their target proteins. For instance, molecular docking studies have been used to understand the interactions of chloropicolinate derivatives with their target in Mycobacterium tuberculosis. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for biological activity and can guide the design of more potent and selective inhibitors.

Furthermore, studying the metabolic fate of picolinate-containing compounds is essential for understanding their pharmacokinetic and pharmacodynamic profiles. This knowledge is critical for optimizing drug-like properties and ensuring the development of safe and effective therapeutic agents.

Q & A

What are the key methodological considerations for synthesizing Methyl 5-amino-4-bromopicolinate, and how can reaction conditions be optimized?

Basic Research Focus
The synthesis of this compound involves halogenation and esterification steps. A common approach includes bromination of precursor pyridine derivatives followed by esterification. For example, refluxing in chlorobenzene with nitro-phenol derivatives (as in related picolinamide syntheses) can achieve coupling, with purification via recrystallization using ethanol . Optimization should focus on:

  • Catalyst selection : Use of K₂CO₃ or similar bases to enhance nucleophilic substitution.
  • Reaction time : Extended reflux durations (e.g., 30+ hours) improve yield but risk side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) may accelerate bromine substitution compared to chlorobenzene .

Which analytical techniques are most reliable for characterizing this compound and verifying purity?

Basic Research Focus
Characterization requires a multi-technique approach:

  • HPLC : To confirm >95% purity, as demonstrated for structurally similar brominated picolinates .
  • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., ester -COOCH₃ at ~3.9 ppm, aromatic protons).
  • Mass spectrometry (MS) : Validates molecular weight (246.05 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolves substituent positions if single crystals are obtainable.

How do positional isomers (e.g., 5-amino-4-bromo vs. 6-amino-5-bromo derivatives) influence reactivity and applications in medicinal chemistry?

Advanced Research Focus
Substituent position significantly impacts electronic and steric properties:

  • Bromine at C4 : Enhances electrophilic aromatic substitution (e.g., Suzuki coupling) due to ortho-directing effects of the amino group.
  • Amino group at C5 : Facilitates hydrogen bonding in drug-receptor interactions, as seen in kinase inhibitor analogs .
  • Comparative studies : Similarity scores (e.g., 0.87 for Methyl 6-amino-4-bromopicolinate) suggest analogs may share synthetic pathways but diverge in biological activity .

How can researchers resolve contradictions in reported yields for this compound synthesis?

Advanced Research Focus
Discrepancies in yields (e.g., 60–85%) often stem from:

  • Impurity in starting materials : Rigorous pre-purification (e.g., column chromatography) of precursors like 5-aminopicolinic acid.
  • Temperature control : Side reactions (e.g., dehalogenation) occur above 200°C; use low-boiling solvents (e.g., THF) for better control .
  • Catalytic efficiency : Screening Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps improves reproducibility .

What safety protocols are critical for handling this compound, particularly regarding brominated waste?

Basic Research Focus
Brominated compounds require stringent safety measures:

  • Waste segregation : Store halogenated waste separately in labeled containers to prevent cross-contamination.
  • Neutralization : Treat acidic/basic residues before disposal (e.g., NaOH for HBr byproducts).
  • Professional disposal : Collaborate with certified waste management firms, as mandated for brominated intermediates .

How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?

Advanced Research Focus
Density Functional Theory (DFT) simulations can:

  • Model reaction pathways : Predict activation energies for bromine substitution or ester hydrolysis.
  • Optimize ligand design : Analyze charge distribution to prioritize sites for functionalization (e.g., C4 bromine as a leaving group).
  • Validate experimental data : Compare calculated NMR chemical shifts with empirical results to confirm structural assignments .

What strategies mitigate degradation of this compound during long-term storage?

Basic Research Focus
Stability is influenced by:

  • Temperature : Store at -20°C in airtight, light-resistant containers to prevent thermal/photo degradation .
  • Moisture control : Use desiccants (e.g., silica gel) to avoid ester hydrolysis.
  • Periodic analysis : Conduct HPLC every 6 months to monitor purity changes .

How does the electronic nature of substituents affect the compound’s utility in heterocyclic chemistry?

Advanced Research Focus
The electron-withdrawing bromine and electron-donating amino group create a push-pull system:

  • Nucleophilic aromatic substitution : Bromine at C4 is activated for displacement by amines or thiols.
  • Metal-catalyzed cross-coupling : Suzuki-Miyaura reactions with boronic acids exploit bromine’s leaving-group ability.
  • Pharmacophore design : The amino group’s hydrogen-bonding capacity enhances target binding in kinase inhibitors .

What are the limitations of current synthetic routes, and how can green chemistry principles address them?

Advanced Research Focus
Traditional methods face challenges like:

  • Toxic solvents : Replace chlorobenzene with cyclopentyl methyl ether (CPME) for safer reflux .
  • High energy use : Microwave-assisted synthesis reduces reaction times from hours to minutes.
  • Catalyst recovery : Immobilized catalysts (e.g., Pd on carbon) enable reuse and minimize heavy-metal waste.

How can researchers apply frameworks like PICO or FINER to formulate hypotheses about this compound’s biological activity?

Methodological Guidance
Using FINER criteria:

  • Feasible : Screen in vitro cytotoxicity using established cell lines (e.g., HEK293).
  • Novel : Investigate understudied targets (e.g., bromodomain proteins).
  • Relevant : Align with trends in brominated heterocycles as antivirals .
    A PICO-structured question:
  • Population : Cancer cell lines (e.g., MCF-7).
  • Intervention : this compound derivatives.
  • Comparison : Existing pyridine-based inhibitors.
  • Outcome : IC₅₀ values via MTT assay .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.